1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluoroaniline with carbonyl diimidazole to form a urea derivative. This intermediate is then reacted with 5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme-mediated reactions and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-2-methyl-2-propylamine
- 1-(2-Fluorophenyl)-2-propylamine
- 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
Uniqueness
Compared to similar compounds, 1-(2-Fluorophenyl)-3-{5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-2-5-13-8-10-14(11-9-13)26-12-17-23-24-19(27-17)22-18(25)21-16-7-4-3-6-15(16)20/h3-4,6-11H,2,5,12H2,1H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNESIIFGCVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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